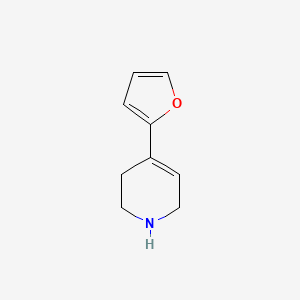![molecular formula C14H17Cl2N3S B13864529 1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the thiazole ring, which consists of sulfur and nitrogen, adds to the compound’s versatility and reactivity. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
准备方法
The synthesis of 1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring opening of aziridines under the action of N-nucleophiles: This method is used to introduce the piperazine ring.
Intermolecular cycloaddition of alkynes bearing amino groups: This method is employed to form the thiazole ring.
Industrial production methods often involve the use of scalable and efficient synthetic routes, such as the use of palladium-catalyzed cyclization reactions .
化学反应分析
1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride involves its interaction with specific molecular targets and pathways:
相似化合物的比较
1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: This compound is also a piperazine derivative with similar biological activities.
Cetirizine Hydrochloride: A well-known antihistamine that shares structural similarities with the compound.
Chlorcyclizine: Another antihistamine with a similar mechanism of action.
The uniqueness of this compound lies in its thiazole ring, which imparts additional reactivity and potential biological activities .
属性
分子式 |
C14H17Cl2N3S |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C14H16ClN3S.ClH/c15-12-3-1-11(2-4-12)13-10-19-14(17-13)9-18-7-5-16-6-8-18;/h1-4,10,16H,5-9H2;1H |
InChI 键 |
XEBOBALYRQHFJZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
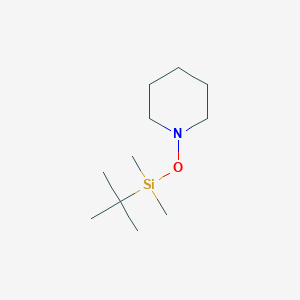
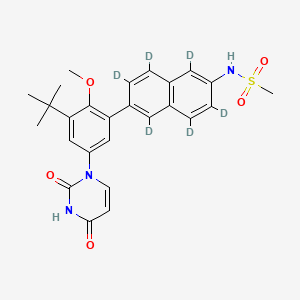

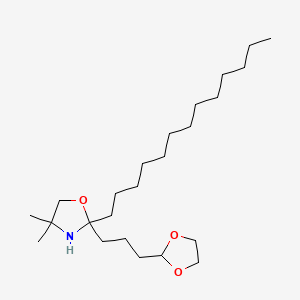
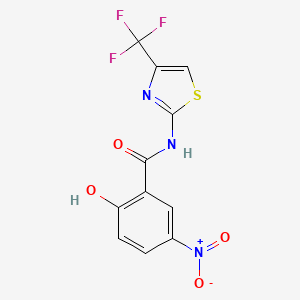
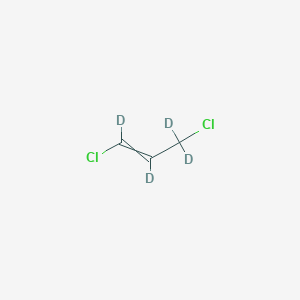
![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)

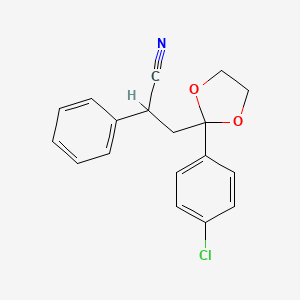
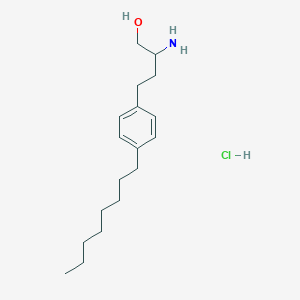

![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
